
5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20FN5O4S and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality 5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
A novel series of benzene sulfonamide pyrazole oxadiazole derivatives, which include compounds structurally similar to the requested chemical, have been synthesized and evaluated for their antimicrobial as well as antitubercular activities. These compounds were found to exhibit significant antibacterial activity against various strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with certain derivatives showing good activity compared to standard drugs like Ampicillin. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) suggest these compounds as potential antitubercular agents, with one compound demonstrating active antitubercular properties against M. tuberculosis H37Rv (Shingare et al., 2022).
Anticancer Activities
Research into the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including those related to the requested chemical structure, focused on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against various targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) followed by pharmacological evaluations indicated moderate inhibitory effects and significant analgesic and anti-inflammatory effects for specific compounds. This suggests their potential for therapeutic applications in cancer treatment and pain management (Faheem, 2018).
Insecticidal Activities
The synthesis and characterization of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, closely related to the chemical , have been explored for their insecticidal activities against diamondback moth (Plutella xylostella). Some of these compounds exhibited promising insecticidal activities, demonstrating the potential of these structures in developing new insecticidal agents. The relationship between structure and activity was analyzed, providing insights into the design of more effective compounds for pest control (Qi et al., 2014).
Herbicidal Activities
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, similar to the compound of interest, were synthesized to assess their herbicidal activity against various graminaceous plants. The synthesized compounds showed moderate to high levels of activity, with some derivatives demonstrating potent herbicidal effects without causing crop injury. This highlights the potential of such structures in the development of new herbicides (Tajik & Dadras, 2011).
Eigenschaften
IUPAC Name |
5-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4S/c1-28-16-5-4-14(20)10-17(16)30(26,27)25-8-2-3-13(12-25)9-18-23-19(24-29-18)15-11-21-6-7-22-15/h4-7,10-11,13H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMJZQRJSOZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

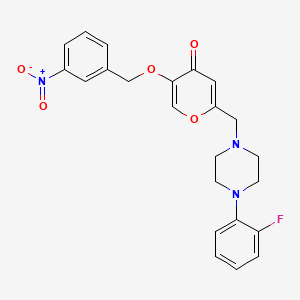
![1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2629432.png)
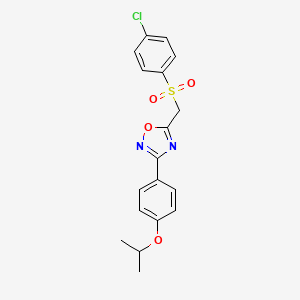
![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)
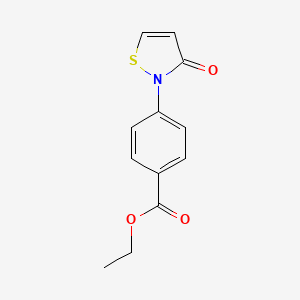
![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629439.png)
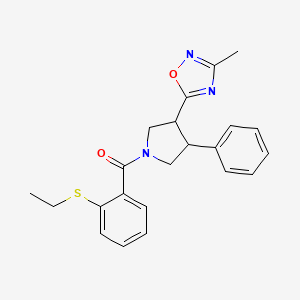
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)
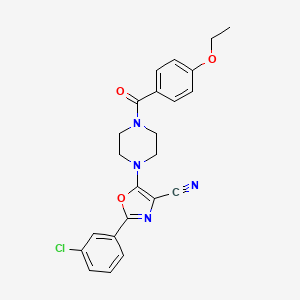
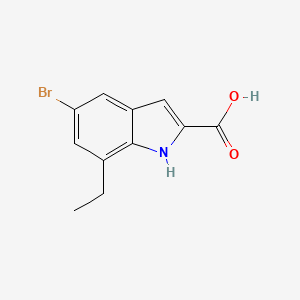
![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629451.png)
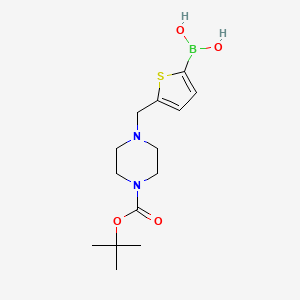
![[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride](/img/structure/B2629453.png)